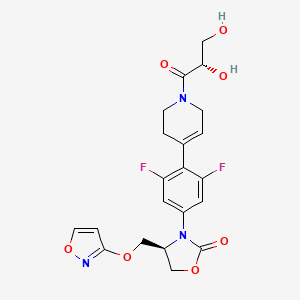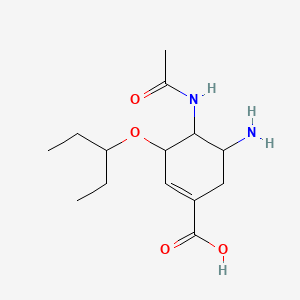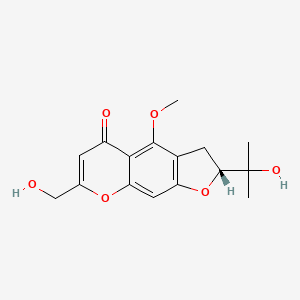
Benzyl-PEG7-bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG7-bromide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a bromide group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents. The molecular formula of this compound is C21H35BrO7, and it has a molecular weight of 479.40 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-bromide can be synthesized through a two-step process involving the bromination of benzyl alcohol derivatives. The first step involves the reaction of benzyl alcohol with an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, catalyzed by benzoyl peroxide . The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor. This method allows for efficient mass utilization and high throughput, providing complete conversion in short residence times .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG7-bromide primarily undergoes substitution reactions due to the presence of the bromide group, which can be replaced by nucleophilic reagents. It can also participate in cross-coupling reactions, such as the palladium-catalyzed sp–sp3 cross-coupling with lithium acetylides .
Common Reagents and Conditions
Substitution Reactions: Nucleophilic reagents such as amines, thiols, and alcohols are commonly used to replace the bromide group under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and lithium acetylides are used for sp–sp3 cross-coupling reactions, which proceed efficiently at room temperature.
Major Products
The major products formed from these reactions include various bioconjugates and PEGylated compounds, which are valuable in pharmaceutical and chemical research.
Applications De Recherche Scientifique
Benzyl-PEG7-bromide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of Benzyl-PEG7-bromide involves the nucleophilic substitution of the bromide group by various reagents. This substitution reaction allows the compound to form stable covalent bonds with target molecules, facilitating bioconjugation and PEGylation processes. The molecular targets and pathways involved depend on the specific reagents and conditions used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl bromide: Another brominated compound used in organic synthesis and as a reagent for introducing bromine atoms into molecules.
Benzyl bromide: A simpler analog of Benzyl-PEG7-bromide, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its heterobifunctional nature, combining a benzyl group and a PEG chain with a bromide group. This structure allows it to serve as a versatile linker in bioconjugation and PEGylation processes, providing enhanced solubility and stability to the resulting compounds.
Propriétés
Formule moléculaire |
C21H35BrO7 |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |
Clé InChI |
IBKYGRWIIYJKTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)



![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)



![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
